molecular formula C16H18N2O3 B5069793 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine

4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine

Cat. No.: B5069793
M. Wt: 286.33 g/mol
InChI Key: WACVPKOFSLGHHR-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy group and an isoxazolylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as starting materials.

    Attachment of the Isoxazolylcarbonyl Group: The isoxazolylcarbonyl group can be introduced through reactions involving isoxazole derivatives and carbonyl-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazolylcarbonyl group can be reduced to form amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and organometallic compounds.

Major Products

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include amines or alcohols derived from the isoxazolylcarbonyl group.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isoxazolylcarbonyl groups may play key roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine derivatives: Compounds with similar structures but different substituents on the piperidine ring or isoxazole moiety.

    Isoxazole-containing piperidines: Compounds that feature the isoxazole ring attached to a piperidine ring but lack the benzyloxy group.

Uniqueness

This compound is unique due to the specific combination of the benzyloxy and isoxazolylcarbonyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,2-oxazol-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(15-8-11-21-17-15)18-9-6-14(7-10-18)20-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACVPKOFSLGHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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